molecular formula C12H9N3O2S B2807349 N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide CAS No. 952827-51-9

N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2807349
CAS No.: 952827-51-9
M. Wt: 259.28
InChI Key: BZAYHFGTMVBIQH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and isoxazole. Benzothiazole is known for its wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Isoxazole derivatives are also recognized for their pharmacological potential, making this compound a promising candidate for various scientific research applications.

Mechanism of Action

Target of Action

The primary target of N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the post-translational modification of proteins, specifically in the removal of O-GlcNAc from serine and threonine residues . This process is critical in cellular functions such as signal transduction, protein degradation, and gene expression .

Mode of Action

In the case of OGA, inhibition prevents the removal of O-GlcNAc from proteins, which can influence various cellular processes .

Biochemical Pathways

The inhibition of OGA affects the O-GlcNAcylation pathway. O-GlcNAcylation is a dynamic post-translational modification involved in various cellular processes, including signal transduction, protein degradation, and gene expression . By inhibiting OGA, the compound increases the O-GlcNAcylation of proteins, which can have downstream effects on these processes .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, making it effective in exerting its biological effects .

Result of Action

The inhibition of OGA and the subsequent increase in protein O-GlcNAcylation can have various effects at the molecular and cellular levels. For instance, it has been linked to the treatment of Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other diseases/disorders involving tau-mediated neurodegeneration . The compound’s action could potentially limit tau hyperphosphorylation and aggregation into pathological tau, which are key features of these disorders .

Comparison with Similar Compounds

N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide can be compared with other similar compounds:

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-4-10(15-17-7)12(16)14-8-2-3-11-9(5-8)13-6-18-11/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAYHFGTMVBIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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